molecular formula C13H11N7O4 B12468813 N~1~-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine

N~1~-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine

Cat. No.: B12468813
M. Wt: 329.27 g/mol
InChI Key: GYUNIKNVNZQMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N1-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde and 1,2,3,4-tetrazole-1,5-diamine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1Z)-N1-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: It is explored for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1Z)-N1-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N1-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine
  • (1Z)-N1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine

Uniqueness

(1Z)-N1-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1,2,3,4-tetrazole-1,5-diamine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

Molecular Formula

C13H11N7O4

Molecular Weight

329.27 g/mol

IUPAC Name

1-[[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C13H11N7O4/c1-23-12-4-2-8(6-10(12)20(21)22)11-5-3-9(24-11)7-15-19-13(14)16-17-18-19/h2-7H,1H3,(H2,14,16,18)

InChI Key

GYUNIKNVNZQMEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NN3C(=NN=N3)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.